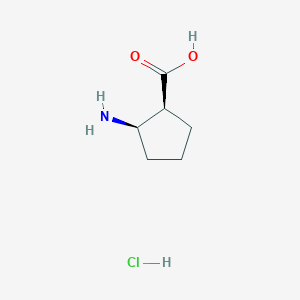

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentane ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another common method is the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic resolution techniques to obtain the desired enantiomer with high purity . Enzymatic methods are preferred due to their efficiency and selectivity, which are crucial for large-scale production.

化学反応の分析

Types of Reactions

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

Substitution: Commonly used to replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Peptide Synthesis

One of the primary applications of (1S,2R)-(+)-2-amino-1-cyclopentanecarboxylic acid hydrochloride is in peptide synthesis. Its unique structure allows it to serve as a building block in the formation of cyclic peptides and other complex structures. The compound's chirality and ability to form stable conformations make it particularly valuable in designing peptides with specific biological activities .

Case Study: Peptide Design

A study demonstrated the use of (1S,2R)-(+)-2-amino-1-cyclopentanecarboxylic acid in creating cyclic peptides that exhibit enhanced stability and bioactivity compared to their linear counterparts. The incorporation of this compound into peptide sequences has shown promise in developing new therapeutic agents targeting various diseases.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to amino acids involved in neurotransmitter pathways.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter release or receptor activity .

Research Applications

In addition to its role in peptide synthesis and potential therapeutic uses, this compound is utilized in various research settings:

- Analytical Chemistry : Used as a standard for chromatographic analyses due to its well-defined structure and purity.

- Biochemical Studies : Investigated for its interactions with enzymes and receptors, contributing to the understanding of enzyme kinetics and drug-receptor interactions .

Summary Table of Applications

作用機序

The mechanism of action of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity . This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

類似化合物との比較

Similar Compounds

1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.

Cispentacin: An antifungal antibiotic with a similar cyclopentane structure.

Icofungipen: A derivative with antifungal activity.

Uniqueness

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

生物活性

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as L-cycloleucine, is a cyclic amino acid derivative that has attracted attention for its potential biological activities. This compound's structure consists of a cyclopentane ring with an amino and a carboxylic acid functional group, which contributes to its unique properties and interactions in biological systems.

- Molecular Formula : C6H11NO2·HCl

- Molecular Weight : 165.618 g/mol

- CAS Number : 128052-92-6

- Purity : Typically available at 98% purity

The biological activity of this compound is primarily attributed to its role as an analog of leucine, an essential amino acid. It has been shown to interact with various biochemical pathways, particularly in the modulation of protein synthesis and cell signaling.

Key Mechanisms:

- Inhibition of Protein Synthesis : Studies indicate that this compound can inhibit the activity of certain enzymes involved in protein synthesis, potentially affecting cellular growth and metabolism.

- Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter pathways, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are crucial for neuronal function.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis is notable.

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in immune cells.

3. Effects on Neutrophil Function

In a human neutrophil static adhesion assay, it was observed that this compound significantly decreased the number of adherent neutrophils in a concentration-dependent manner, indicating its potential role in modulating immune responses .

Study on Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study on Anti-inflammatory Activity

In another investigation focusing on inflammation, researchers found that treatment with this compound led to a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%. This indicates its potential utility in managing inflammatory conditions.

特性

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。